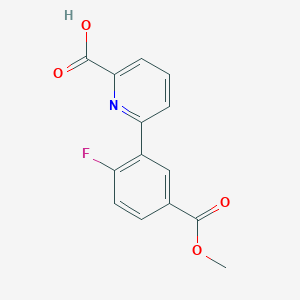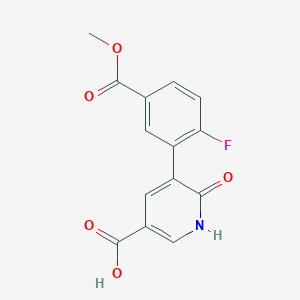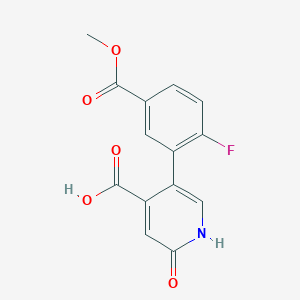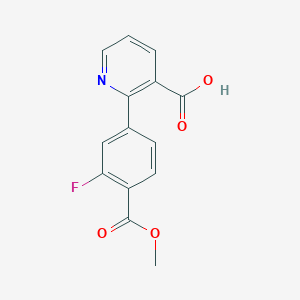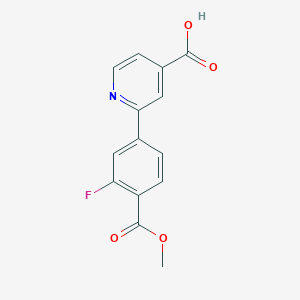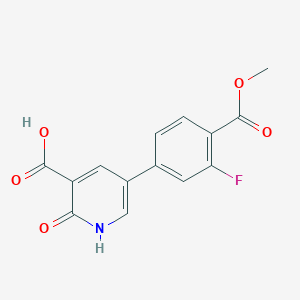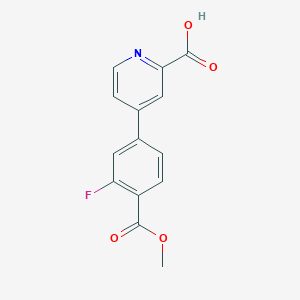
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMPCA) is an organic compound with a molecular formula of C10H8FNO4. It is a white crystalline solid with a melting point of 153-156°C. It is soluble in organic solvents such as methanol and ethanol, and slightly soluble in water. FMPCA is primarily used in scientific research and laboratory experiments, and is gaining more attention due to its potential applications in medicine and biochemistry.
科学的研究の応用
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a chromogenic reagent for the determination of amino acids and peptides. It has also been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in the study of the structure and function of DNA, and in the study of the mechanism of action of drugs.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to amino acids and peptides, forming a complex. This complex then binds to the active sites of proteins and enzymes, changing their structure and function. Additionally, it is thought that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can interact with DNA, altering its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% have not yet been fully studied. However, it is believed that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can affect the activity of proteins and enzymes, and can alter the structure and function of DNA. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to bind to amino acids and peptides. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be used in a variety of scientific research applications. The main limitation of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is that its mechanism of action is not yet fully understood.
将来の方向性
The future of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is promising, as it has potential applications in medicine and biochemistry. Possible future directions for 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and biochemistry. Additionally, further research could be conducted into the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% and other derivatives. Finally, further research could be conducted into the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in drug development.
合成法
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxybenzaldehyde and picolinic acid. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and is conducted at room temperature. The reaction yields 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in a yield of 95%.
特性
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJHVGAWBBDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

